molecular formula C11H16O4 B15321900 (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol

Cat. No.: B15321900
M. Wt: 212.24 g/mol
InChI Key: IONRJSKJWDOGAY-ZETCQYMHSA-N
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Description

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (S)-1-(3,4,5-Trimethoxyphenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: (S)-1-(3,4,5-Trimethoxyphenyl)ethanone or (S)-1-(3,4,5-Trimethoxyphenyl)acetic acid.

    Reduction: (S)-1-(3,4,5-Trimethoxyphenyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The ethanol moiety may also play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,4,5-Trimethoxyphenyl)ethanone
  • (S)-1-(3,4,5-Trimethoxyphenyl)acetic acid
  • (S)-1-(3,4,5-Trimethoxyphenyl)ethane

Uniqueness

(S)-1-(3,4,5-Trimethoxyphenyl)ethan-1-ol is unique due to the presence of both the ethanol moiety and the trimethoxy-substituted phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1S)-1-(3,4,5-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3/t7-/m0/s1

InChI Key

IONRJSKJWDOGAY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)O

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)O

Origin of Product

United States

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